molecular formula C16H16FN3O B2757586 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 1016528-80-5

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No.: B2757586
CAS No.: 1016528-80-5
M. Wt: 285.322
InChI Key: UBNICVTUTWOADQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a useful research compound. Its molecular formula is C16H16FN3O and its molecular weight is 285.322. The purity is usually 95%.
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Biological Activity

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a tetrahydroquinoline structure with a fluorophenyl substitution. This unique structure may contribute to its biological properties.

Molecular Formula : C15_{15}H15_{15}FN2_{2}O

Molecular Weight : 260.29 g/mol

Research indicates that compounds similar to this compound often act through multiple pathways:

  • Inhibition of Enzymes : Many tetrahydroquinoline derivatives are known to inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. For instance, selective PDE4 inhibitors have shown promise in treating inflammatory diseases by modulating cAMP levels .
  • Anticancer Activity : Some studies have demonstrated that tetrahydroquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeAssay TypeIC50 Value (µM)Reference
PDE InhibitionEnzyme assay140
CytotoxicityMTT Assay (A549 cells)20
Apoptosis InductionFlow Cytometry-
Anti-inflammatoryIn vivo mouse modelED50 = 18.3 mg/kg

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of tetrahydroquinoline derivatives, including variations of the compound . The results showed significant growth inhibition across multiple cancer cell lines with IC50 values ranging from 10 to 30 µM. The study suggested that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 2: Inhibition of PDEs

Another research effort focused on the inhibition of phosphodiesterases by similar compounds. The study revealed that certain derivatives exhibited selective inhibition of PDE4D with an IC50 value of approximately 94 nM, highlighting the potential for therapeutic applications in respiratory diseases such as asthma .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-12-7-1-2-8-13(12)19-16(21)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-3,5,7-9,18H,4,6,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNICVTUTWOADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NC(=O)NC3=CC=CC=C3F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.